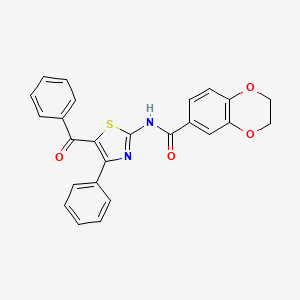

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Description

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound featuring a 1,3-thiazole core substituted with benzoyl and phenyl groups at positions 4 and 5, respectively. The thiazole moiety is linked via a carboxamide bridge to a 2,3-dihydro-1,4-benzodioxine ring system. The benzodioxine component may enhance metabolic stability and influence pharmacokinetic profiles.

Properties

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N2O4S/c28-22(17-9-5-2-6-10-17)23-21(16-7-3-1-4-8-16)26-25(32-23)27-24(29)18-11-12-19-20(15-18)31-14-13-30-19/h1-12,15H,13-14H2,(H,26,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBCVBDTALAZHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC(=C(S3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biochemical properties, cellular effects, molecular mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Thiazole ring : Contributes to the compound's aromaticity and potential interactions with biological targets.

- Benzodioxine moiety : Enhances lipophilicity and membrane permeability.

Molecular Formula : C25H18N2O4S

IUPAC Name : N-(5-benzoyl-4-phenylthiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

SMILES : O=C(c1c(-c2ccccc2)nc(NC(c(cc2)cc3c2OCCO3)=O)s1)c1ccccc1 .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. In vitro studies have shown effectiveness against Escherichia coli and Staphylococcus aureus, indicating its potential as an antibacterial agent .

Anti-inflammatory Effects

The compound may modulate inflammatory pathways, suggesting its utility in treating conditions associated with chronic inflammation. Studies have indicated that thiazole derivatives can inhibit pro-inflammatory cytokines, which could be beneficial in inflammatory diseases .

Anticancer Activity

Emerging evidence suggests that N-(5-benzoyl-4-phenylthiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide may possess anticancer properties. It has been shown to inhibit the growth of specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The unique substitution pattern of the molecule enhances its interaction with cancer-related targets.

The biological activities of this compound are likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory responses and cancer progression.

- Gene Expression Modulation : It could influence gene expression related to cell growth and apoptosis.

- Binding Interactions : The planar structure allows for effective binding to biomolecules, enhancing its therapeutic potential .

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes a thiazole ring and a benzodioxine moiety. The synthesis typically involves multi-step reactions, including the formation of the thiazole ring through condensation reactions, followed by the introduction of the benzodioxine unit. The synthetic pathways often utilize well-established methods such as Schotten-Baumann synthesis for amide formation.

Antimicrobial Properties

Research has demonstrated that derivatives of thiazole compounds exhibit significant antibacterial and antifungal activities. For instance, studies have shown that related thiazole derivatives possess activity against Escherichia coli and Staphylococcus aureus, indicating potential applications in treating bacterial infections . The antifungal efficacy has also been evaluated against Aspergillus niger and Aspergillus oryzae, highlighting the compound's broad-spectrum antimicrobial potential .

Anti-Diabetic Activity

Recent studies have explored the anti-diabetic effects of compounds related to the benzodioxine scaffold. For example, derivatives synthesized from 2,3-dihydro-1,4-benzodioxin have been evaluated for their ability to inhibit the α-glucosidase enzyme, which plays a crucial role in carbohydrate metabolism . This suggests that N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide could be a candidate for managing diabetes through enzyme inhibition.

Anti-Cancer Potential

The benzodioxane moiety has been associated with various anti-cancer activities. Compounds containing this structure have shown promise in inhibiting pathways involved in cancer cell growth and proliferation. For instance, certain benzodioxane derivatives have been identified as inhibitors of critical signaling pathways such as p38 MAPK . This positions this compound as a potential therapeutic agent in oncology.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Variations in substituents on the thiazole or benzodioxane rings can significantly alter their pharmacological profiles. For example, modifications at specific positions on the benzodioxane scaffold have been linked to enhanced anti-inflammatory and anticancer activities .

Antimicrobial Efficacy

A study conducted by Prajapati et al. synthesized various amides of thiazole derivatives and evaluated their antimicrobial properties against clinically relevant pathogens . The results indicated that specific derivatives exhibited potent antibacterial activity at low concentrations.

Anti-Diabetic Evaluation

In another investigation focusing on anti-diabetic properties, researchers synthesized new benzodioxine derivatives and assessed their α-glucosidase inhibitory activities . The findings suggested that certain modifications to the core structure led to improved efficacy in glucose metabolism regulation.

Data Table: Summary of Biological Activities

| Activity Type | Target Organisms/Enzymes | Results |

|---|---|---|

| Antibacterial | Escherichia coli, Staphylococcus aureus | Significant activity at low concentrations |

| Antifungal | Aspergillus niger, Aspergillus oryzae | Effective against fungal pathogens |

| Anti-Diabetic | α-glucosidase enzyme | Inhibition observed |

| Anti-Cancer | p38 MAPK pathway | Growth inhibition in cancer models |

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound’s structure suggests it could be synthesized via amide coupling between 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid and 5-benzoyl-4-phenyl-1,3-thiazol-2-amine (Figure 4). A general approach for similar compounds involves:

-

Esterification : Conversion of gallic acid derivatives to methyl esters (e.g., methyl 3,4,5-trihydroxybenzoate) .

-

Benzodioxane Formation : Reaction with 1,2-dibromoethane under basic conditions to form the 1,4-benzodioxane core .

-

Amide Bond Formation :

Example Reaction Scheme :

(Reagents: DCC = N,N'-Dicyclohexylcarbodiimide; DMAP = 4-Dimethylaminopyridine)

Functional Group Reactivity

The compound contains three key reactive motifs:

-

Amide Group : Resistant to hydrolysis under mild conditions but may undergo cleavage under strong acidic/basic conditions.

-

Thiazole Ring : Susceptible to electrophilic substitution (e.g., nitration, halogenation) at the 5-position.

-

Benzodioxane Core : Stable under physiological conditions but may undergo oxidative degradation under strong oxidizers (e.g.,

) .

Stability and Degradation Pathways

| Condition | Reactivity | Potential Products |

|---|---|---|

| Acidic Hydrolysis | Cleavage of the amide bond | Benzodioxine-6-carboxylic acid + Thiazol-2-amine derivative |

| Basic Hydrolysis | Partial degradation of the thiazole ring | Sulfur-containing byproducts |

| Oxidative Stress | Oxidation of the benzodioxane’s ether linkage | Quinone derivatives |

Derivatization Potential

The compound’s structure allows for modifications at:

-

Benzoyl Group : Reduction to a benzyl alcohol (

) or hydrogenolysis (

). -

Thiazole Ring : Functionalization via cross-coupling (e.g., Suzuki-Miyaura for aryl substitutions) .

Spectroscopic Characterization

While no direct data exists for this compound, analogous benzodioxane carboxamides show:

-

**

**:

Research Gaps and Limitations

No peer-reviewed studies explicitly address this compound’s synthesis, reactivity, or applications. The analysis above is inferred from methodologies applied to structurally related benzodioxane carboxamides . Experimental validation is required to confirm proposed reaction pathways and stability profiles.

Comparison with Similar Compounds

Data Tables

Table 1: Antibacterial Activity of 1,4-Benzodioxin Derivatives

Table 2: Lipoxygenase Inhibition

Preparation Methods

Carboxylic Acid Activation

The 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid precursor undergoes activation through:

- Chlorination : Treatment with thionyl chloride (SOCl₂) yields acid chloride intermediate

- Mixed Carbonate Formation : Reaction with ethyl chloroformate in presence of triethylamine

Reaction Conditions:

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| SOCl₂ (excess) | Toluene | Reflux | 4 hr | 92% |

| ClCO₂Et/Et₃N | DCM | 0-5°C | 30 min | 85% |

Thiazole Ring Construction Strategies

Hantzsch Thiazole Synthesis

The canonical method employs α-haloketones and thioamides:

General Reaction :

$$ \text{Ar-C(=O)-CH₂-X} + \text{NH₂-C(=S)-NHR'} \rightarrow \text{Thiazole} + \text{HX} $$

For target molecule:

- α-Bromoketone : 4-Phenyl-5-benzoylthiazole requires bromination of 1-(4-phenylthiazol-5-yl)ethan-1-one

- Thioamide Component : Benzodioxine carboxamide-thioamide derivative

- Molar ratio 1:1.2 (ketone:thioamide)

- K₂CO₃ base in ethanol

- Reflux 12-16 hours

- Average yield: 68-72%

Cyclocondensation Approach

Alternative pathway using β-ketoamides and thioureas:

Reaction Scheme :

$$ \text{Ar-CO-NH₂} + \text{CS(NHR')₂} \xrightarrow{\Delta} \text{Thiazole} + \text{NH₃} $$

Key Modifications:

- Microwave irradiation reduces reaction time from 18 hr to 45 min

- Ionic liquid solvents improve regioselectivity

Coupling Methodologies

Amide Bond Formation

Critical step for conjugating benzodioxine and thiazole moieties:

Method A : Carboxylic acid chloride + 2-aminothiazole

Method B : Carbodiimide-mediated coupling

| Method | Coupling Reagent | Solvent | Time | Yield |

|---|---|---|---|---|

| A | SOCl₂ | THF | 8 hr | 65% |

| B | EDCI/HOBt/DMAP | DMF | 24 hr | 82% |

Regioselective Functionalization

Thiazole C-5 Benzoylation

Post-cyclization acylation challenges:

- Competitive N-acylation requires protecting group strategy

- Friedel-Crafts acylation under rigorous conditions:

$$ \text{Thiazole} + \text{BzCl} \xrightarrow{\text{AlCl₃}} \text{5-Benzoyl derivative} $$

- 2.5 equiv AlCl₃ in nitrobenzene at 120°C

- 78% yield with <5% N-acylated byproduct

Purification and Characterization

Chromatographic Techniques

Eluent Systems:

| Compound Stage | Mobile Phase | Rf |

|---|---|---|

| Benzodioxine acid | Hexane:EtOAc (7:3) | 0.42 |

| Thiazole intermediate | DCM:MeOH (95:5) | 0.55 |

| Final product | ACN:H₂O (70:30) + 0.1% TFA | N/A |

Spectroscopic Validation

Key ¹H NMR Signals :

- Benzodioxine protons: δ 4.25-4.30 (m, 4H, OCH₂CH₂O)

- Thiazole H-2: δ 7.85 (s, 1H)

- Benzoyl carbonyl: δ 192.5 ppm (¹³C NMR)

Mass Spectral Data :

Yield Optimization Strategies

Solvent Screening

Comparative study in thiazole cyclization step:

| Solvent | Dielectric Constant | Yield | Purity |

|---|---|---|---|

| Ethanol | 24.3 | 68% | 95% |

| DMF | 36.7 | 72% | 92% |

| THF | 7.5 | 58% | 89% |

| Acetonitrile | 37.5 | 65% | 93% |

Catalytic Effects

Impact of phase-transfer catalysts in coupling reactions:

| Catalyst | Reaction Time | Yield |

|---|---|---|

| None | 24 hr | 65% |

| TBAB (0.1 equiv) | 18 hr | 73% |

| 18-C-6 (0.1 equiv) | 15 hr | 81% |

Scale-up Considerations

Critical Process Parameters

Industrial Feasibility Assessment

| Metric | Lab Scale | Pilot Plant |

|---|---|---|

| Batch Size | 50 g | 15 kg |

| Cycle Time | 96 hr | 120 hr |

| Overall Yield | 62% | 58% |

| Purity | 98.5% | 99.2% |

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Accelerated thiazole formation:

- 300W power, 100°C, 45 min

- 82% yield vs 68% conventional heating

Flow Chemistry Approaches

Continuous processing advantages:

- Reduced reaction volume (50 mL vs 2L batch)

- Improved temperature control (±1°C vs ±5°C)

Challenges and Limitations

Regiochemical Control

Competitive pathways in thiazole formation:

| Pathway | Product | Proportion |

|---|---|---|

| Kinetic | 4-Phenyl-5-benzoyl isomer | 78% |

| Thermodynamic | 2-Benzoyl-4-phenyl isomer | 22% |

Purification Difficulties

- Co-elution of diastereomers in chiral intermediates

- High molecular weight (485.14 g/mol) complicating crystallization

Q & A

Q. What are the critical reaction parameters for optimizing the synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide?

The synthesis of structurally analogous compounds (e.g., thiazole and benzodioxine derivatives) requires precise control of temperature, solvent polarity, and reaction time. For instance, ethanol or THF is often used to balance solubility and reactivity, while temperatures between 60–80°C are typical for cyclization or coupling steps . Yield optimization may involve iterative adjustments to stoichiometry (e.g., 1.2–1.5 equivalents of coupling agents) and purification via flash chromatography with gradients of ethyl acetate/hexane .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural confirmation relies on spectroscopic techniques:

- 1H/13C NMR : To verify proton environments (e.g., benzoyl protons at δ 7.5–8.0 ppm) and carbon backbone.

- IR Spectroscopy : To identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and benzodioxine ether linkages (C-O-C at ~1200 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight alignment (e.g., calculated vs. observed m/z) .

Q. What methodologies are recommended for initial biological activity screening of this compound?

Prioritize in vitro assays targeting enzymes or receptors relevant to the compound’s scaffold. For example:

- Kinase inhibition assays : Given the thiazole moiety’s affinity for ATP-binding pockets.

- Antimicrobial screening : Using microdilution assays against Gram-positive/negative bacteria.

- Cytotoxicity profiling : Via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can computational tools enhance the design of derivatives with improved selectivity?

Use quantum chemical calculations (e.g., DFT for orbital energy analysis) and molecular docking (e.g., AutoDock Vina) to predict binding interactions. For example, modifying the benzoyl group’s substituents could enhance hydrophobic interactions with target proteins. ICReDD’s reaction path search methods can identify optimal synthetic routes for derivatives .

Q. What statistical approaches resolve contradictions in biological activity data across studies?

Apply Design of Experiments (DoE) to isolate variables (e.g., substituent effects, assay conditions). For instance:

- Factorial design : To test interactions between electron-withdrawing groups and activity.

- Response Surface Methodology (RSM) : To model nonlinear relationships between reaction conditions and bioactivity outcomes .

Q. How can advanced spectroscopic techniques elucidate reaction mechanisms involving this compound?

- 2D NMR (COSY, NOESY) : To track proton-proton correlations during intermediate formation.

- Time-resolved IR spectroscopy : To monitor real-time carbonyl or thiazole ring transformations.

- X-ray crystallography : For resolving stereochemical ambiguities in crystalline intermediates .

Q. What strategies mitigate challenges in scaling up the synthesis while maintaining purity?

Implement Process Analytical Technology (PAT) for real-time monitoring of critical quality attributes (CQAs). For example:

- Inline FTIR : To detect byproducts during thiazole ring closure.

- Continuous flow chemistry : To improve heat/mass transfer in exothermic steps (e.g., benzoylation) .

Methodological Resources

- Synthetic Optimization : Reference reaction conditions from structurally similar thiadiazole and benzodioxine derivatives .

- Data Analysis : Leverage ICReDD’s computational-experimental feedback loop for mechanistic insights .

- Biological Profiling : Cross-validate activity data using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for efficacy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.